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Compound of Interest

2-(3,4-Dimethylbenzoyl)benzoic
Acid

cat. No.: B1267253

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, a putative synthesis protocol, and potential biological activities of 3',4'-
Dimethylbenzophenone-2-carboxylic Acid. Due to the limited availability of direct experimental
data for this specific compound, this guide leverages data from closely related analogs and
established chemical principles to offer a robust predictive profile.

Core Properties

3',4'-Dimethylbenzophenone-2-carboxylic Acid, also known as 2-(3,4-
Dimethylbenzoyl)benzoic Acid, is a derivative of benzophenone, a scaffold of significant
interest in medicinal chemistry. Its structure combines a flexible diaryl ketone motif with a
carboxylic acid group, suggesting potential for diverse chemical interactions and biological
activities.

Table 1: Physical and Chemical Properties
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Property Value Source/Method

Molecular Formula C16H1403 Calculated

Molecular Weight 254.28 g/mol Calculated

CAS Number 2159-42-4 Chemical Supplier Data
White to off-white crystalline )

Appearance Predicted based on analogs
powder

Melting Point 166-170 °C Predicted based on analogs
Soluble in organic solvents like

Solubility DMSO, DMF, and alcohols; Predicted based on structure
sparingly soluble in water.

Predicted for the carboxylic
pKa ~4-5

acid group

Spectral Properties (Predicted)

Direct experimental spectra for 3',4'-Dimethylbenzophenone-2-carboxylic Acid are not readily
available in the public domain. The following tables summarize the predicted spectral data
based on the analysis of structurally similar compounds and established spectroscopic
principles.

Table 2: Predicted *H NMR Spectral Data (Solvent: CDClsz, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~10-12 Broad Singlet 1H -COOH

_ Aromatic H (ortho to
~8.0-8.2 Multiplet 1H

COOH)

~7.2-7.8 Multiplet 6H Aromatic H's
~2.3 Singlet 6H 2 x -CHs
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Table 3: Predicted 3C NMR Spectral Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assignment

~170-175 -COOH

~195-200 C=0 (ketone)
~125-145 Aromatic Carbons
~20 -CHs

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm~—?) Intensity Assignment

95003300 Broad O-H stretch (carboxylic acid
dimer)

~1700 Strong C=0 stretch (carboxylic acid)

~1660 Strong C=0 stretch (ketone)

1600-1450 Medium C=C stretch (aromatic)

~1300 Medium C-O stretch

~900 Broad O-H bend (out-of-plane)

Table 5: Predicted Mass Spectrometry Data
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miz Interpretation

254 [M]* (Molecular ion)

237 [M-OH]*

209 [M-COOH]*

133 [CaH0]* (dimethylbenzoyl cation)
105 [C7Hs0]* (benzoyl cation)

77 [CeHs]* (phenyl cation)

Synthesis Protocol

A plausible and efficient method for the synthesis of 3',4'-Dimethylbenzophenone-2-carboxylic
Acid is the Friedel-Crafts acylation of ortho-xylene with phthalic anhydride, catalyzed by a
Lewis acid such as aluminum chloride (AICI3).

Experimental Methodology

Materials:

Phthalic anhydride

o ortho-Xylene (o-xylene)

e Anhydrous aluminum chloride (AICI3)
e Dichloromethane (DCM), anhydrous
e Hydrochloric acid (HCI), concentrated
e Sodium hydroxide (NaOH)

» Deionized water

o Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser,
dropping funnel, etc.)
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» Magnetic stirrer and heating mantle
Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with
anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane under an
inert atmosphere (e.g., nitrogen or argon).

» Formation of the Acylium lon Complex: Phthalic anhydride (1 equivalent) is added portion-
wise to the stirred suspension of AICIs in DCM. The mixture is stirred at room temperature for
30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

» Friedel-Crafts Acylation: A solution of o-xylene (1.1 equivalents) in anhydrous DCM is added
dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The
reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

o Reaction Completion and Quenching: After the addition is complete, the reaction mixture is
heated to reflux and stirred for 3-4 hours, or until TLC analysis indicates the consumption of
the starting materials. The reaction mixture is then cooled to 0°C in an ice bath.

o Work-up: The reaction is carefully quenched by the slow, dropwise addition of a cold, dilute
aqueous HCI solution. This will hydrolyze the aluminum complexes and should be performed
in a well-ventilated fume hood.

o Extraction: The organic layer is separated, and the aqueous layer is extracted with
dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried
over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

 Purification: The crude product is purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or toluene) to yield 3',4'-Dimethylbenzophenone-2-carboxylic Acid as a
crystalline solid.

Synthesis Workflow Diagram
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Caption: Proposed synthesis workflow for 3',4'-Dimethylbenzophenone-2-carboxylic Acid.

Potential Biological Activities and Signaling

Pathways

While specific biological studies on 3',4'-Dimethylbenzophenone-2-carboxylic Acid are not

extensively reported, the broader class of 2-aroylbenzoic acids has demonstrated a range of

biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of some related compounds is the
inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway. NF-kB is a crucial
transcription factor that regulates the expression of numerous pro-inflammatory genes,
including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-kB is sequestered in the cytoplasm by inhibitor of kB (IkB) proteins.
Upon stimulation by pro-inflammatory signals (e.g., TNF-q, IL-1), the IkB kinase (IKK)
complex is activated, leading to the phosphorylation and subsequent ubiquitination and
proteasomal degradation of IkB. This frees NF-kB to translocate to the nucleus, where it binds
to specific DNA sequences and activates the transcription of target genes. It is plausible that
3',4'-Dimethylbenzophenone-2-carboxylic Acid could inhibit this pathway, potentially by
interfering with the activity of the IKK complex or other upstream signaling components.

NF-kB Signaling Pathway Diagram
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Caption: The canonical NF-kB signaling pathway.
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Conclusion

3',4'-Dimethylbenzophenone-2-carboxylic Acid is a compound with significant potential for
further investigation in the fields of medicinal chemistry and drug discovery. This guide provides
a foundational understanding of its properties, a viable synthetic route, and a plausible
mechanism for its potential anti-inflammatory activity. Further experimental validation of the
predicted data and exploration of its biological effects are warranted to fully elucidate its
therapeutic potential.

 To cite this document: BenchChem. [An In-depth Technical Guide to 3',4'-
Dimethylbenzophenone-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267253#3-4-dimethylbenzophenone-2-carboxylic-
acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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